molecular formula C6H10InN B15417144 1-(Dimethylindiganyl)-1H-pyrrole CAS No. 138748-18-2

1-(Dimethylindiganyl)-1H-pyrrole

Cat. No.: B15417144
CAS No.: 138748-18-2
M. Wt: 210.97 g/mol
InChI Key: SMSZDIASCVBDQO-UHFFFAOYSA-N
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Description

1H-Pyrrole derivatives are heterocyclic compounds featuring a five-membered aromatic ring with one nitrogen atom. Substitution at the nitrogen or carbon positions significantly alters their chemical and biological properties. Such derivatives are widely studied for applications in pharmaceuticals, materials science, and catalysis. The evidence highlights several substituted pyrroles, including:

  • 1-(4-Boronobenzyl)-1H-pyrrole (): A boronic acid-functionalized pyrrole with applications in Suzuki-Miyaura coupling.
  • 1-(4-Fluorophenyl)-1H-pyrrole (): A fluorinated derivative synthesized via hydrogenation for biological studies.
  • 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole (): A halogenated pyrrole with crystallographic applications.
  • Acylamino-pyrrole sulfones (): Anti-HIV agents targeting non-nucleoside reverse transcriptase.

These compounds share a common pyrrole core but exhibit distinct reactivity and functionality based on substituents.

Properties

CAS No.

138748-18-2

Molecular Formula

C6H10InN

Molecular Weight

210.97 g/mol

IUPAC Name

dimethyl(pyrrol-1-yl)indigane

InChI

InChI=1S/C4H4N.2CH3.In/c1-2-4-5-3-1;;;/h1-4H;2*1H3;/q-1;;;+1

InChI Key

SMSZDIASCVBDQO-UHFFFAOYSA-N

Canonical SMILES

C[In](C)N1C=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Boronate-functionalized pyrroles require careful protection-deprotection strategies to avoid polymerization under acidic conditions .
  • Halogenated derivatives (e.g., bromo, iodo) serve as intermediates for cross-coupling reactions ().
  • Electron-donating substituents (e.g., -OMe) improve reactivity in cycloaddition reactions, while electron-withdrawing groups (e.g., -Cl) reduce yields .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Stability Notes References
1-(4-Iodophenyl)-2,5-dimethyl 297.13 82–84 Sensitive to light; stored at 2–8°C
1-(2-Bromoethyl)-1H-pyrrole 174.04 Not specified High density (1.47 g/cm³); irritant
1-(2-Furanylmethyl)-1H-pyrrole 147.17 Not specified Expected in metabolomes but not quantified

Key Observations :

  • Halogenated derivatives (e.g., bromo, iodo) exhibit higher molecular weights and sensitivity to storage conditions.
  • Furan-containing pyrroles (e.g., 1-(2-furanylmethyl)-1H-pyrrole) are metabolically relevant but challenging to isolate .

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(Dimethylindiganyl)-1H-pyrrole, and how do reaction conditions influence yield?

The synthesis of substituted pyrroles like 1-(Dimethylindiganyl)-1H-pyrrole can be adapted from methods used for analogous compounds. For example:

  • Clauson-Kaas Reaction : This classical method involves condensation of amines with diketones or their equivalents. For 1-(4-bromophenyl)-1H-pyrrole, yields of 82–93% were achieved using dichloromethane/hexane precipitation . Adjusting solvent polarity and stoichiometry of the dimethylindiganyl precursor could optimize yields.
  • Metal-Catalyzed Coupling : Ni-catalyzed arylations (e.g., for 1-(4-benzylphenyl)-1H-pyrrole) employ NaN(SiMe3)₂ as a base and toluene as a solvent, though yields may drop to 35% due to steric hindrance from bulky substituents .
  • Difluoromethylation : Introducing substituents via difluorocarbene reagents (e.g., for 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid) requires controlled temperatures and solvents like dichloromethane .

Q. What spectroscopic and analytical techniques are critical for characterizing 1-(Dimethylindiganyl)-1H-pyrrole?

  • 1H/13C NMR : Key for confirming substituent positions and aromaticity. For example, 1-(4-bromophenyl)-1H-pyrrole showed distinct aromatic proton signals at δ 6.35–6.22 ppm and coupling patterns indicative of para-substitution .
  • HRMS : Essential for verifying molecular weight and purity. HRMS data for 1-(4-benzylphenyl)-1H-pyrrole matched calculated values within 0.0002 Da .
  • X-Ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for 1-(prop-2-yn-1-yl)-1H-pyrrole .

Q. How does the dimethylindiganyl group influence the reactivity of 1H-pyrrole in substitution or cycloaddition reactions?

The dimethylindiganyl group, a bulky electron-donating substituent, may:

  • Enhance Electrophilic Substitution : Direct incoming electrophiles to the α-position of the pyrrole ring, similar to 1-(4-methylphenyl)-1H-pyrrole derivatives .
  • Modulate Cycloaddition Regioselectivity : Polar Diels-Alder reactions with nitronaphthalenes favor specific regioisomers (e.g., 5a over 6b in a 6:1 ratio) due to electronic effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 1-(Dimethylindiganyl)-1H-pyrrole derivatives for biological applications?

  • Anticancer Activity : Analogous pyrroles (e.g., diarylpyrroles) show tubulin polymerization inhibition, with substituents like fluorophenyl groups enhancing potency . The dimethylindiganyl group’s hydrophobicity may improve membrane permeability.
  • Neuroprotection : Derivatives like 2-(4-chlorophenyl)-5-methyl-1H-pyrrole reduce ROS in PC12 cells by 40–60% via Nrf2 pathway activation .
  • Antimicrobial Activity : Substituent polarity and steric bulk (e.g., difluoromethyl groups) correlate with MIC values in gram-positive bacteria .

Q. What strategies resolve contradictions in reported biological activity data for pyrrole derivatives?

  • Dosage Optimization : Bioactivity discrepancies (e.g., 1-(prop-2-yn-1-yl)-1H-pyrrole showing variable antimicrobial efficacy) may arise from concentration-dependent cytotoxicity thresholds .
  • Cell Line-Specific Effects : Neuroprotective activity of 1H-pyrrole derivatives varies between PC12 (rodent) and SH-SY5Y (human) cells due to differential expression of antioxidant enzymes .
  • Metabolic Stability : Rapid hepatic clearance of some derivatives (e.g., 1-ethyl-2,5-dihydro-1H-pyrrole) can lead to false negatives in in vivo assays .

Q. How can computational modeling predict the regioselectivity of 1-(Dimethylindiganyl)-1H-pyrrole in catalytic C–H activation?

  • DFT Calculations : Used to map electron density and frontier molecular orbitals. For 1-(tert-butyldimethylsilyl)-1H-pyrrole, calculations predicted C3–H activation as the lowest-energy pathway (ΔG‡ = 22.3 kcal/mol) .
  • Steric Maps : Molecular dynamics simulations quantify steric hindrance from the dimethylindiganyl group, guiding ligand design for Ni- or Pd-catalyzed couplings .

Q. What experimental controls are essential when analyzing pyrrole derivatives for false-positive results in high-throughput screening?

  • Counter-Screening : Use orthogonal assays (e.g., fluorescence quenching controls for 1-(3-nitro-1-naphthalenyl)-1H-pyrrole) to exclude non-specific binding .
  • Isotope-Labeled Standards : 13C-labeled 1H-pyrroles validate MS/MS fragmentation patterns and rule out matrix effects .

Methodological Considerations

  • Yield Optimization : Precipitation with hexane/dichloromethane (93% yield for 1-(4-bromophenyl)-1H-pyrrole) is preferable to column chromatography for scaling up .
  • Toxicity Profiling : Ames tests and zebrafish embryotoxicity assays are recommended for pyrroles with halogen or nitro groups .

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